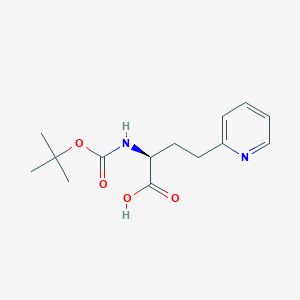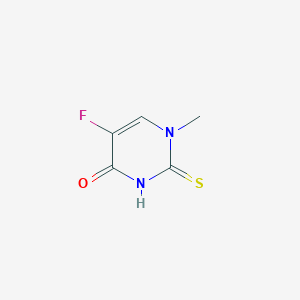
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride is a chemical compound with a unique structure that includes two amine groups and a highly branched carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride typically involves the reaction of a suitable precursor with reagents that introduce the amine groups and the branched carbon chain. One common method involves the use of a Grignard reagent to form the carbon backbone, followed by the introduction of amine groups through reductive amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. The specific pathways involved depend on the biological context and the target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
N1,N1,4,4-Tetramethylpentane-1,2-diamine: A similar compound without the dihydrochloride salt form.
Uniqueness
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C9H24Cl2N2 |
|---|---|
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
(2S)-1-N,1-N,4,4-tetramethylpentane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H22N2.2ClH/c1-9(2,3)6-8(10)7-11(4)5;;/h8H,6-7,10H2,1-5H3;2*1H/t8-;;/m0../s1 |
Clave InChI |
NEUAGQFZPFGVBA-JZGIKJSDSA-N |
SMILES isomérico |
CC(C)(C)C[C@@H](CN(C)C)N.Cl.Cl |
SMILES canónico |
CC(C)(C)CC(CN(C)C)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


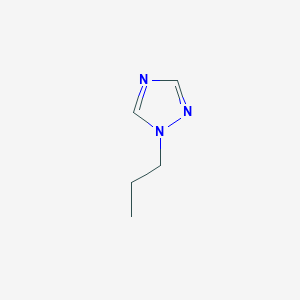
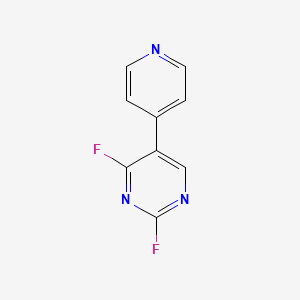
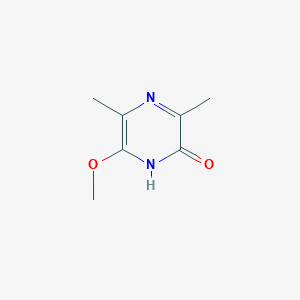
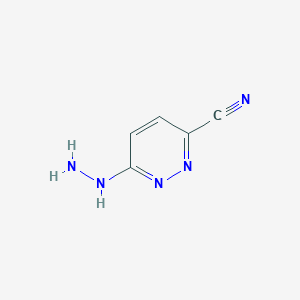
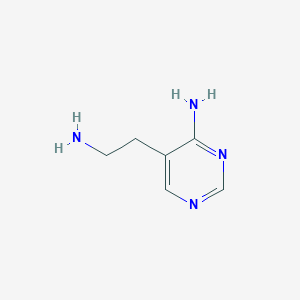
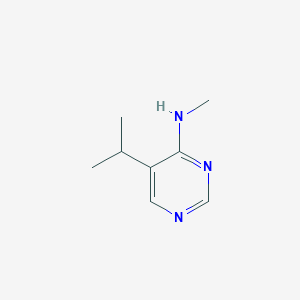
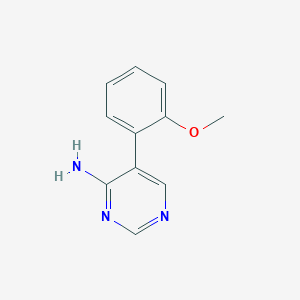

![Pyrimido[5,4-c]pyridazine](/img/structure/B15244889.png)
